molecular formula C18H16ClNO4S B2975155 1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795411-32-3

1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2975155
CAS No.: 1795411-32-3
M. Wt: 377.84
InChI Key: ZHZQHLIIWNXLDP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound likely involves a spiro configuration, where two rings share a single atom. The pyrrolidine ring is known for its non-planarity due to a phenomenon called “pseudorotation”, which allows it to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antimicrobial Activities

Compounds with structures related to 1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one have been investigated for their antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidines, which share a similar synthetic approach, demonstrated significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. Specifically, some compounds showed potent activity with MIC values competitive with ketoconazole, a standard antifungal agent (Hafez, El-Gazzar, & Zaki, 2016).

Synthetic Methodologies

Novel synthetic routes have been developed to create structures incorporating the spiro-pyrrolidin motif, which is a common feature in compounds like this compound. These methodologies enable the introduction of various functional groups, offering a path to a broad range of derivatives with potential biological and pharmaceutical applications. For example, the synthesis of spiro[pyrrolidine-3,3'-oxindoles], a core structure in many natural products and pharmaceuticals, highlights the versatility and importance of these synthetic approaches in medicinal chemistry (Marti & Carreira, 2003).

Biological Activity and Potential Applications

Derivatives of this compound have been explored for their cytotoxic properties against various cancer cell lines. For instance, spiro[chroman-2,4'-piperidin]-4-one derivatives have shown promising cytotoxic activity, indicating their potential as lead compounds for the development of new anticancer agents (Abdelatef et al., 2018).

Future Directions

Future research could focus on exploring the potential biological activities of this compound and its derivatives. Given the wide range of biological activities exhibited by pyrrolidine derivatives, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

1'-(2-chlorophenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c19-14-6-2-4-8-17(14)25(22,23)20-10-9-18(12-20)11-15(21)13-5-1-3-7-16(13)24-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZQHLIIWNXLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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